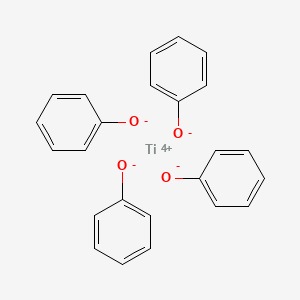

Titanium tetra(phenolate)

Description

Significance in Organometallic Chemistry and Catalysis

Titanium tetra(phenolate) and its derivatives are of considerable interest due to their applications in catalysis and their role as precursors for more complex molecules. The central titanium(IV) ion, coordinated to four phenolate (B1203915) ligands, creates an electron-deficient metal center that can function as a Lewis acid, a key feature in many catalytic processes. vulcanchem.comwikipedia.org The properties and reactivity of these complexes can be fine-tuned by modifying the steric and electronic nature of the phenolate ligands. acs.org

The significance of these compounds is particularly evident in polymerization catalysis. Titanium complexes supported by phenoxide ligands have been investigated extensively as catalysts for olefin polymerization, including ethylene (B1197577) and propylene (B89431). researchgate.net They are also active in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, producing biodegradable polymers with controlled molecular weights. acs.org For instance, certain titanium catalysts with alkoxy or aryloxy ligands can achieve 100% conversion of ε-caprolactone within hours. acs.org

Beyond polymerization, titanium phenoxide complexes serve as important precursors and catalysts for a range of organic transformations. Titanium tetra(phenolate) itself is a precursor for heterogeneous catalysts used in oxidation reactions, such as the epoxidation of alkenes with high selectivity. vulcanchem.com Furthermore, related titanium(IV) complexes with amino-tris(phenolate) ligands are active catalyst systems for the ring-opening copolymerization of carbon dioxide and epoxides, yielding polycarbonates. nih.govnih.govresearchgate.net This highlights their role in converting renewable feedstocks into valuable polymers. researchgate.net The development of more electron-rich bis(aryloxide) catalyst systems has been explored to enhance catalytic activity in reactions like iminoamination by destabilizing catalyst resting states. rsc.org

The table below summarizes some key physicochemical properties of the parent compound, titanium tetra(phenolate).

| Property | Value |

| Molecular Formula | C₂₄H₂₀O₄Ti |

| Molecular Weight | 420.28 g/mol |

| Appearance | Solid |

| Boiling Point | 181.8°C at 760 mmHg |

| Flash Point | 72.5°C |

| LogP (Partition Coefficient) | 7.32 |

| Data sourced from multiple references. vulcanchem.comnih.gov |

Historical Context and Evolution of Research

The story of titanium tetra(phenolate) is rooted in the broader history of titanium chemistry. The element titanium was first identified as an oxide by clergyman and amateur geologist William Gregor in 1791 from a mineral in Cornwall, Great Britain. titaniumprocessingcenter.comrefractorymetal.orgrsc.org It was independently rediscovered in 1795 by Martin Heinrich Klaproth, who named it after the Titans of Greek mythology. titaniumprocessingcenter.comrefractorymetal.orgwikipedia.org However, the pure metallic form was not isolated until 1910 by Matthew A. Hunter, and industrial-scale production only became feasible with the development of the Kroll process in the 1940s. titaniumprocessingcenter.comrefractorymetal.org

The field of organotitanium chemistry began to flourish in the mid-20th century. A major milestone was the description of titanocene (B72419) dichloride in 1954. wikipedia.org Concurrently, the discovery of titanium-based Ziegler-Natta catalysts revolutionized polymer science and underscored the industrial importance of organotitanium compounds. wikipedia.org

Early research into titanium(IV) aryloxides involved straightforward synthesis methods, such as the reaction of titanium tetrachloride (TiCl₄) with phenol (B47542). vulcanchem.com This approach is also a key step in TiCl₄-mediated ortho-acylation of phenols, where a titanium(IV) phenolate complex is a proposed intermediate. organic-chemistry.org The chemical and electrochemical reduction of these early titanium(IV) aryloxides was a subject of study by the mid-1980s. acs.org

Over the last few decades, research has evolved from studying simple, often hydrolytically unstable homoleptic compounds like titanium tetra(phenolate) to designing sophisticated, well-defined catalysts. researchgate.netnd.edu A significant focus has been on the use of ancillary ligands to enhance stability and control catalytic activity. This has led to the development of a wide array of titanium complexes supported by tridentate [ONO] and tetradentate [ONNO] amine bis(phenolate) ligands, amine-tris(phenolate) ligands, and half-sandwich titanocene phenoxides. acs.orgresearchgate.netrsc.orgresearchgate.net These modern complexes offer improved performance and stability; for example, an air- and moisture-stable titanium(IV) triflate supported by a C₃-symmetric amine tris(phenolate) ligand has been shown to be an excellent catalyst for aza-Diels–Alder reactions. rsc.orgresearchgate.net This progression reflects a deeper understanding of structure-activity relationships, enabling the rational design of catalysts for specific applications. researchgate.netrsc.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

titanium(4+);tetraphenoxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H6O.Ti/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNUIZVZBWBCPB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183115 | |

| Record name | Titanium tetra(phenolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-89-9 | |

| Record name | Titanium tetra(phenolate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetra(phenolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetra(phenolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Titanium Phenolate Complexes

Conventional Synthetic Routes

Conventional methods for the synthesis of titanium phenolate (B1203915) complexes are foundational in organometallic chemistry, offering reliable pathways to these compounds. These routes typically involve the reaction of a titanium precursor with a phenol (B47542) or its derivative.

Reaction of Titanium Tetrachloride with Phenols

The direct reaction of titanium tetrachloride (TiCl₄) with phenols is a common and straightforward method for preparing titanium phenolate complexes. This reaction can be used for the ortho-acylation of phenols and naphthols, where TiCl₄ acts as a Lewis acid to facilitate the formation of hydroxyaryl ketones. organic-chemistry.org The proposed mechanism involves the formation of a mixed π-Ti(IV) phenolate complex, which directs the electrophilic attack to the ortho position. organic-chemistry.org This method is regioselective, yielding ortho C-acylated products. organic-chemistry.org

A notable example is the synthesis of titanocalixarene complexes by treating p-tert-butylcalix[n]arene (where n = 4, 6, and 8) with varying amounts of TiCl₄ at low temperatures in dichloromethane (B109758). mdpi.com The formation of Ti-O bonds in this process was confirmed by the disappearance of the characteristic OH signal in ¹H-NMR spectroscopy. mdpi.com Additionally, the reaction of TiCl₄ with phenols in the presence of ammonia (B1221849) or amines can produce titanium phenolates, with the process being carefully controlled to maintain anhydrous conditions. google.com

The reaction between methylphenol (cresol) and a titanium(IV) salt, such as titanium tetrachloride, in butanol leads to the formation of a homopolymer. ontosight.ai The properties of the resulting polymer are dependent on the specific reaction conditions. ontosight.ai

Alcohol Elimination Routes

The alcohol elimination route, also known as alcoholysis, is a widely employed method for synthesizing titanium phenolate complexes. This technique typically involves the reaction of a titanium alkoxide, most commonly titanium tetra(isopropoxide) (Ti(OⁱPr)₄), with a phenolic ligand. The reaction proceeds with the elimination of the corresponding alcohol (isopropanol in this case), driving the formation of the titanium-phenolate bond.

This method has proven effective for the synthesis of various titanium complexes, including those with tridentate bis-phenolate-N-heterocyclic carbene ligands. researchgate.netacs.org For instance, the reaction of an imidazolinium salt with Ti(OⁱPr)₄ or ClTi(OⁱPr)₃ in a non-coordinating solvent like dichloromethane or toluene (B28343) yields the corresponding NHC-Ti complexes. researchgate.netacs.org The choice of solvent is crucial, as using a coordinating solvent like tetrahydrofuran (B95107) (THF) can lead to the isolation of Ti-THF adducts. researchgate.netacs.org

The synthesis of titanium complexes bearing substituted diphenolate ligands has also been achieved through the reaction of the diphenolic ligands with a stoichiometric amount of titanium isopropoxide in THF. researchgate.net This approach has been used to prepare catalysts for ring-opening polymerization of lactide and ε-caprolactone. researchgate.net Similarly, reacting amine bis(phenolate) ligand precursors with titanium tetra(isopropoxide) is a key step in studying their coordination chemistry. nih.govacs.org

The following table summarizes representative examples of titanium phenolate complexes synthesized via the alcohol elimination route.

| Phenolic Ligand | Titanium Precursor | Product | Reference |

| Imidazolinium salt [tBu(OCO)H₃]Cl | Ti(OⁱPr)₄ | [tBu(OCO)]TiCl(OⁱPr) | researchgate.netacs.org |

| Imidazolinium salt [tBu(OCO)H₃]Cl | ClTi(OⁱPr)₃ | [tBu(OCO)]TiCl₂ | researchgate.netacs.org |

| RCH(phenol)₂ | Ti(OⁱPr)₄ | RCH(phenolate)₂Ti(OⁱPr)₂ | researchgate.net |

| Amine bis(phenolate) ligand | Ti(OⁱPr)₄ | Amine bis(phenolate)titanium bis(isopropoxide) | nih.govacs.org |

Amine Elimination Routes

Amine elimination is another synthetic strategy for the formation of titanium phenolate complexes. This route involves the reaction of a titanium amido complex, such as tetrakis(dimethylamido)titanium (Ti(NMe₂)₄), with a phenolic ligand. The reaction proceeds with the elimination of a volatile amine (dimethylamine in this case), which drives the reaction forward.

While the alcohol elimination pathway is often more efficient, the amine elimination route has been successfully used to synthesize certain titanium complexes. researchgate.netacs.org For example, the reaction of a bis-phenolate-N-heterocyclic carbene pro-ligand with Ti(NMe₂)₄ in THF can yield the corresponding NHC-Ti amido complex, although sometimes in modest yields. researchgate.netacs.org This method offers an alternative when other routes are not suitable.

Ligand-Specific Complex Synthesis

The synthesis of titanium phenolate complexes can be tailored to incorporate specific ligand architectures, leading to complexes with desired steric and electronic properties. This is particularly important for applications in catalysis and materials science.

Synthesis of Substituted Diphenolate Titanium Complexes

The synthesis of titanium complexes with substituted diphenolate ligands allows for the fine-tuning of the catalyst's behavior. A series of titanium complexes with methylene-bridged diphenolate ligands have been synthesized and studied as catalysts for the ring-opening polymerization of L-lactide and ε-caprolactone. researchgate.net These ligands were designed to investigate the influence of chelate and steric effects on the catalytic performance. researchgate.net The synthesis typically involves the reaction of the substituted diphenol with a titanium precursor like titanium isopropoxide. researchgate.net

Researchers have also reported the synthesis of titanium-isopropoxide complexes bearing various substituted methylene-bridged diphenols and binaphthols. mdpi.com These complexes, when activated, have been tested in the polymerization of ethylene (B1197577). mdpi.com

The following table provides examples of substituted diphenolate ligands used in the synthesis of titanium complexes.

| Ligand Type | Substituents (R) | Titanium Precursor | Application | Reference |

| Methylene-bridged diphenolate | H, CH₃, o-OTs-phenyl, o-F-phenyl, o-OMe-phenyl, 2,4-OMe-phenyl | Ti(OⁱPr)₄ | Ring-opening polymerization | researchgate.net |

| Methylene-bridged diphenols and binaphthols | Various | Ti(OⁱPr)₄ | Ethylene polymerization | mdpi.com |

Synthesis of Aminotriphenolate and Amine-Bis(phenolate) Titanium Complexes

The coordination chemistry of titanium(IV) complexes with amine bis(phenolate) ligands has been extensively investigated. nih.govacs.org The synthesis of these complexes is typically achieved by reacting the amine bis(phenolate) ligand precursors with titanium tetra(isopropoxide). nih.govacs.org The steric effects of the ligands play a crucial role in determining the final structure of the complex. nih.govacs.org For instance, [ONNO]-type ligands with a pendant amine donor generally form octahedral bis(isopropoxide) complexes. nih.govacs.org

Asymmetrical diaminobis(phenolato)-bis(alkoxo) titanium(IV) complexes have also been synthesized. nih.govrsc.org These C₁-symmetrical complexes are prepared from asymmetrically substituted diphenolic ligands, allowing for the fine-tuning of properties such as solubility and hydrolytic stability. nih.govrsc.org

Furthermore, trianionic amine triphenolate ligands react with titanium tetra(isopropoxide) to yield mononuclear and C₃-symmetrical titanium(IV) isopropoxide complexes. researchgate.net An air- and moisture-stable titanium(IV) triflate supported by a C₃-symmetric amine tris(phenolate) ligand has also been synthesized and characterized. rsc.org

The following table summarizes the synthesis of various amine-phenolate titanium complexes.

| Ligand Type | Titanium Precursor | Resulting Complex Type | Reference |

| Amine bis(phenolate) [ONO] and [ONNO] | Ti(OⁱPr)₄ | Pentacoordinate or Octahedral bis(isopropoxide) | nih.govacs.org |

| Asymmetrical diaminobis(phenolato)-bis(alkoxo) | Ti(alkoxide) | C₁-symmetrical mono-ligated titanium(IV) | nih.govrsc.org |

| Trianionic amine triphenolate | Ti(OⁱPr)₄ | Mononuclear, C₃-symmetrical Ti(IV) isopropoxide | researchgate.net |

| C₃-symmetric amine tris(phenolate) | - | Air- and moisture-stable titanium(IV) triflate | rsc.org |

Synthesis of Phenoxy-Imine Ligand Titanium Complexes

The synthesis of phenoxy-imine titanium complexes often involves the reaction of a phenoxy-imine proligand with a suitable titanium precursor. These proligands are typically prepared through the condensation of substituted salicylaldehydes with primary amines. bohrium.commdpi.com

Two main series of tetravalent titanium compounds supported by phenoxy-imine ligands have been reported: bis(isopropoxide) and dichloro complexes. bohrium.com The synthesis of the bis(isopropoxide) complexes is achieved by reacting the phenoxy-imine proligands (HL) with titanium(IV) isopropoxide, Ti(OiPr)4. bohrium.commdpi.com For instance, the reaction of proligands derived from substituted salicylaldehyde (B1680747) and 2-thiophenemethylamine (B147629) with Ti(OiPr)4 yields the corresponding Ti(IV) bis(isopropoxide) compounds. bohrium.com Similarly, phenoxy-imine proligands featuring an additional hydroxyl donor group, such as 2,4-tBu2-6-(2-CH2(OH)-C6H4N=CH)C6H3OH (L1H2), react with Ti(OiPr)4 to form the desired titanium complexes. mdpi.comnih.gov The synthesis of Ti-L2, which lacks tert-butyl substituents, involves adding a toluene solution of Ti(OiPr)4 to a solution of the L2H2 proligand in dichloromethane, resulting in a near-quantitative yield after 21 hours at room temperature. mdpi.com

A binuclear μ-oxo-complex has also been synthesized by reacting titanium butoxide with a phenoxyimine ligand in a 1:1 molar ratio in toluene at room temperature under a nitrogen atmosphere. benthamdirect.com This reaction leads to a stable, crystalline complex with a rhomboidal Ti-O-Ti core. benthamdirect.com Characterization of these complexes is performed using NMR spectroscopy, mass spectrometry, and, where suitable crystals are obtained, single-crystal X-ray diffraction, which typically reveals a distorted octahedral geometry around the hexacoordinate Ti(IV) center. bohrium.combenthamdirect.com

| Pro-ligand Type | Titanium Precursor | Solvent | Resulting Complex Type | Ref. |

| Substituted Salicylaldehyde + 2-Thiophenemethylamine | Ti(OiPr)4 | Not Specified | Bis(isopropoxide) | bohrium.com |

| Phenoxy-imine with additional OH group (L1H2, L2H2) | Ti(OiPr)4 | Toluene/CH2Cl2 | Isopropoxy | mdpi.com |

| Phenoxy-imine | Titanium Butoxide | Toluene | Binuclear μ-oxo | benthamdirect.com |

Synthesis of Titanium ONN-(phenolate) Alkoxide Complexes

The synthesis of titanium ONN-(phenolate) alkoxide complexes involves the reaction of specifically designed proligands with titanium alkoxide precursors. These proligands contain a phenolate group and a chelating arm with two nitrogen donors. The resulting titanium complexes have been studied for their structural dynamics and reactivity. nih.govacs.org

Four distinct titanium ONN-(phenolate) alkoxide catalysts have been synthesized and characterized. nih.govacs.org At room temperature, these complexes are fluxional, which suggests that the amine arm of the ligand may be labile. nih.govacs.org However, at a low temperature of 223 K in solution, and also in the solid state, they adopt a facial (fac) geometry. nih.govacs.org

The synthesis of related alkoxotitanium(IV) complexes has been accomplished through the direct reaction of various chelating tetradentate di- or trianionic amine-phenolate ligand precursors with titanium tetraisopropoxide. acs.org This method proved successful for all seven ligands tested in one study, demonstrating its versatility. acs.org

| Ligand Type | Titanium Precursor | Key Structural Feature | Ref. |

| ONN-(phenolate) | Titanium Alkoxide | Fluxional at room temp, fac geometry at 223 K | nih.govacs.org |

| Dianionic/Trianionic Amine-Phenolate | Ti(OiPr)4 | Hexacoordinate / Pentacoordinate | acs.org |

Synthesis of Titanium Bis(phenolate) N-Heterocyclic Carbene Complexes

A robust family of titanium complexes supported by a tridentate O,C,O-pincer dianionic ligand, specifically a bis-phenolate-N-heterocyclic carbene (NHC), has been synthesized. acs.orgresearchgate.netacs.org The primary synthetic route is alcohol elimination, which generally proceeds in high yields. acs.orgresearchgate.net This method involves reacting an imidazolinium salt, such as [tBu(OCO)H3]Cl, with a titanium alkoxide like Ti(OiPr)4 or ClTi(OiPr)3. acs.orgresearchgate.net

When the reaction is carried out in non-coordinating solvents like dichloromethane or toluene, the corresponding pentacoordinate NHC-Ti complexes, such as [tBu(OCO)]TiCl(OiPr), are formed. acs.org If a coordinating solvent like tetrahydrofuran (THF) is used, the reaction yields THF adducts, for example [tBu(OCO)]TiCl(OiPr)(THF), in quantitative yields. acs.orgacs.org An alternative, though lower-yielding, pathway is amine elimination, where the imidazolinium salt is reacted with Ti(NMe2)4 to afford an NHC-Ti amido complex. acs.org

The synthesis of titanium complexes with tridentate bis-phenolate ligands based on unsaturated (imidazol-2-ylidene) and benzannulated (benzimidazol-2-ylidene) NHCs has also been achieved. mdpi.com The proligands, N,N′-di(2-hydroxy-3,5-di-tert-butylphenyl) imidazolium (B1220033) chloride and N,N′-di(2-hydroxy-3,5-di-tert-butylphenyl) benzoimidazolium chloride, are reacted with Ti(OiPr)4 in THF. researchgate.netmdpi.com This alcohol elimination route was found to be the most effective method, providing the desired complexes in good yields while avoiding the formation of homoleptic or zwitterionic side products. researchgate.net The successful formation of the complexes is confirmed by NMR spectroscopy, which shows the disappearance of the OH and imidazolium proton signals. mdpi.com

| Synthetic Route | Reactants | Solvent | Product Example | Ref. |

| Alcohol Elimination | Imidazolinium salt + Ti(OiPr)4 | CH2Cl2 | [tBu(OCO)]TiCl(OiPr) | acs.org |

| Alcohol Elimination | Imidazolinium salt + Ti(OiPr)4 | THF | [tBu(OCO)]TiCl(OiPr)(THF) | acs.orgacs.org |

| Amine Elimination | Imidazolinium salt + Ti(NMe2)4 | THF | [tBu(OCO)]TiCl(NMe2)(THF) | acs.org |

| Salt Metathesis | Imidazolinium salt + TiCl4(THF)2 + NEt3 | Not specified | [tBu(OCO)]2Ti (homoleptic) | acs.org |

| Alcohol Elimination | Unsaturated/Benzannulated Imidazolium Chloride + Ti(OiPr)4 | THF | ([κ3-O,C,O]-NHC)TiCl(OiPr)(THF) | researchgate.netmdpi.com |

Synthesis of Guanidine-Phenolate Titanium Complexes

The synthesis of guanidine-phenolate titanium complexes begins with the preparation of the guanidine-phenol proligands. rsc.org These are typically synthesized by reacting a chloro halide salt of a cyclic guanidine (B92328) with 2-aminophenol (B121084) or a substituted derivative, followed by deprotonation with a base like potassium hydroxide (B78521). rsc.org

The titanium bis(isopropoxide) complexes are formed by the addition of the guanidine-phenol proligand (LxH) to Ti(OiPr)4 in a 2:1 stoichiometric ratio. rsc.orgrsc.org The resulting complexes are six-coordinate, with the isopropoxide groups arranged in a cis configuration and the guanidine-phenolate ligands binding in a bidentate fashion to form a cis-N,N-trans-O,O diastereomer. rsc.orgrsc.org

Dichloride complexes can be prepared via several routes. rsc.org One method involves reacting the guanidinium (B1211019) chloride salt (LxH·HCl) with Ti(OiPr)4, which yields the dichloride complexes in excellent yields (>90%). rsc.orgrsc.org Alternatively, these complexes can be synthesized through the reaction of the corresponding bis(isopropoxide) complexes with trimethylsilyl (B98337) chloride (TMSCl) or by reacting TiCl4(THF)2 with the sodium salt of the guanidine-phenolate ligand. rsc.org Spectroscopic analysis confirms that all three methods produce indistinguishable products. rsc.org X-ray diffraction studies of the dichloride complexes reveal a trans-N,N-cis-O,O-cis-Cl,Cl coordination mode. rsc.orgresearchgate.net

| Complex Type | Synthetic Method | Reactants | Key Structural Feature | Ref. |

| Bis(isopropoxide) | Ligand addition | Guanidine-phenol proligand + Ti(OiPr)4 | cis-N,N-trans-O,O isomer | rsc.orgrsc.org |

| Dichloride | From alkoxide | Guanidinium chloride salt + Ti(OiPr)4 | trans-N,N-cis-O,O-cis-Cl,Cl | rsc.orgrsc.org |

| Dichloride | From alkoxide | Bis(isopropoxide) complex + TMSCl | trans-N,N-cis-O,O-cis-Cl,Cl | rsc.org |

| Dichloride | Salt metathesis | Sodium guanidine-phenolate + TiCl4(THF)2 | trans-N,N-cis-O,O-cis-Cl,Cl | rsc.org |

Synthesis of Sulfur-Linked Bis(phenolate) Titanium Complexes

Titanium complexes incorporating sulfur-linked bis(phenolate) ligands are synthesized from proligands such as 2,2'-thiobis(6-tert-butyl-4-methylphenol) (tbmpH2). acs.org These reactions yield complexes with the general formula [Ti(tbmp)X2]2 or [Ti(tbmp)(L)X2], where L is a two-electron donor and X is a one-electron ligand. acs.org

High-quality crystals of dichlorido{bis(phenolate)}titanium(IV) complexes have been obtained through reactive crystallization. nih.gov For example, dichlorido{4,4'-dimethyl-2,2'-[cyclohexane-1,2-diylbis(sulfanediyl)]diphenolato}titanium(IV) and dichlorido{2,2'-[cyclohexane-1,2-diylbis(sulfanediyl)]diphenolato}titanium(IV) were synthesized this way. nih.gov The latter complex was isolated as either an unsolvated form or a toluene hemisolvate, depending on the solvent used. nih.gov Single-crystal X-ray structural analyses of these six-coordinate titanium complexes have revealed an unusually long titanium-sulfur bond of approximately 270 pm. acs.org This long bond length suggests a mismatched interaction between the soft sulfur donor atoms of the ligand and the hard titanium(IV) center. nih.gov

In a related area, a bis(thiophenolate)pyridine ligand precursor, (2-C6H4SH)2-2,6-C5H3N, has been prepared and used to synthesize bis(thiophenolate)pyridine titanium complexes with dialkylamido co-ligands. caltech.edu

| Ligand Type | Titanium Precursor | Synthesis Method | Key Structural Feature | Ref. |

| Sulfide-linked bis(phenol) | TiX4 (generic) | Not specified | Dimeric or Monomeric complexes | acs.org |

| Cyclohexane-diylbis(sulfanediyl)diphenolato | Not specified | Reactive Crystallization | Long Ti-S bond (~270 pm) | nih.gov |

| Bis(thiophenolate)pyridine | Not specified | Not specified | C2 twisting of the SNS ligand | caltech.edu |

Synthesis of Calix[n]arene-Functionalized Titanium Complexes

The synthesis of titanocalix[n]arene complexes is typically achieved by reacting a calix[n]arene macrocycle with a titanium halide precursor, most commonly titanium tetrachloride (TiCl4). mdpi.comnih.govscribd.com The stoichiometry of the reactants can be adjusted to control the nuclearity of the resulting complex. mdpi.com For example, reacting p-tert-butylcalix[n]arenes (where n = 4, 6, or 8) with varying amounts of TiCl4 in dichloromethane at -40 °C has been reported to form di-, tri-, and tetranuclear complexes. mdpi.com The formation of Ti-O bonds is confirmed by the disappearance of the characteristic hydroxyl proton signal in 1H-NMR spectra. mdpi.com

A dichlorotitanium complex of a modified calix nih.govarene was obtained in 88% yield by treating 5,17-bis-tert-butyl-25,27-dihydroxy-11,23-dinitro-26,28-dipropyloxycalix nih.govarene with TiCl4 in hot toluene. nih.gov Similarly, titanium complexes of 1,3-alkoxy calix nih.govarenes were prepared by treating the ligand with a THF complex of TiCl4 in toluene at 60 °C. nih.gov

More complex, high-nuclearity titanium-oxo clusters (TOCs) functionalized with calix mdpi.comarenes have been synthesized via solvothermal reactions. rsc.org This method produced a tetranuclear cluster, [Ti4(μ3-O)2(TBC6A)2(CH3CN)2]·CH3CN, and a much larger 28-core cluster, [Ti28(μ2-O)18(μ3-O)18(TBC6A)(PA)34(iPrO)2]·4CH3CN, which is the largest calixarene-stabilized TOC reported to date. rsc.org The calix mdpi.comarene ligand adopts different conformations in these clusters, highlighting its structural flexibility. rsc.org

| Calix[n]arene | Titanium Precursor | Reaction Conditions | Product | Ref. |

| p-tert-butylcalix[n]arene (n=4, 6, 8) | TiCl4 | Dichloromethane, -40 °C | Di-, tri-, and tetranuclear complexes | mdpi.com |

| Dinitro-dipropyloxycalix nih.govarene | TiCl4 | Toluene, hot | Dichlorotitanium complex | nih.gov |

| 1,3-alkoxy calix nih.govarene | TiCl4(THF)2 | Toluene, 60 °C | TiCl2L(O)2(OR)2 type complexes | nih.gov |

| tert-butylcalix mdpi.comarene (TBC6A) | Not specified | Solvothermal | Ti4 and Ti28 oxo clusters | rsc.org |

Precursor-Based Synthesis of Titanium-Containing Materials

Titanocene (B72419) dichloride (Cp2TiCl2) has emerged as a valuable precursor for the direct synthesis of titanium-functionalized mesostructured materials, such as Ti-SBA-15 and periodic mesoporous organosilicas (PMOs). urjc.es Its use offers distinct advantages over more conventional titanium sources like titanium alkoxides (e.g., Ti(OiPr)4) or titanium tetrachloride (TiCl4). The inherent stability of titanocene dichloride and the protective, hydrophobic nature of its cyclopentadienyl (B1206354) (Cp) ligands allow for better control over hydrolysis and condensation rates. This controlled reaction helps prevent the formation of undesirable anatase (TiO2) domains, leading to a higher dispersion of isolated titanium centers within the silica (B1680970) matrix.

The synthesis of Ti-SBA-15 materials using titanocene dichloride typically involves dissolving a surfactant (e.g., a non-ionic block copolymer like Pluronic P123) in an acidic aqueous solution, heating, and then adding the titanocene dichloride precursor, followed by the silica source (e.g., tetraethylorthosilicate, TEOS). The mixture is then stirred and hydrothermally aged to produce the final material. This method allows for the incorporation of titanium species into isolated framework positions. urjc.es

Titanocene dichloride is also the preferred precursor for synthesizing titanium-containing PMOs under strongly acidic conditions with non-ionic surfactants. urjc.es These hybrid organic-inorganic materials incorporate tetrahedrally coordinated titanium atoms within a hydrophobic microenvironment, a feature attributed to the nature of the precursor. urjc.es In contrast, using titanium alkoxides under similar conditions often leads to materials with lower structural order and a higher proportion of anatase domains, indicating poorer titanium dispersion.

| Material | Titanium Precursor | Silicon Source | Template/Surfactant | Key Advantage of Precursor | Ref. |

| Ti-SBA-15 | Titanocene dichloride | TEOS | Non-ionic (Pluronic, Brij) | Higher dispersion, prevents anatase formation | |

| Ti-MCM-41 | Titanocene dichloride | Not specified | Cationic (CTABr) | Better ordered structure, higher Ti accessibility | |

| Ti-PMO | Titanocene dichloride | BTSE / TEOS | Non-ionic (Pluronic P123) | Incorporation of isolated, tetrahedral Ti species | urjc.es |

| Hollow TiO2 | Titanocene dichloride | N/A | Template-free | Acts as both Ti source and directs morphology | researchgate.net |

Utilizing Titanium(IV)-Schiff Base Complexes as Precursors for TiO₂ Nanoparticles

A significant application of titanium complexes is in the generation of titanium dioxide (TiO₂) nanoparticles. Research has demonstrated a synthetic route using titanium(IV) complexes of Schiff bases as precursors. researchgate.neteurjchem.com In this method, a Schiff base ligand, acting as a dibasic tetradentate, is complexed with titanium(IV) to form a precursor material (TiOL). researchgate.netdntb.gov.ua The subsequent synthesis of TiO₂ nanoparticles is achieved through the direct calcination of these titanium-Schiff base complexes. researchgate.neteurjchem.com

The process typically involves heating the precursor complex at a specified temperature for several hours. For instance, calcination at 500°C for 3 hours has been shown to be effective. researchgate.neteurjchem.com The formation of TiO₂ nanoparticles through this route has been confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), energy-dispersive X-ray spectroscopy (EDS), and scanning electron microscopy (SEM). researchgate.net The resulting TiO₂ nanoparticles have shown potential in practical applications, such as the catalytic degradation of organic dyes like Mordent brown 48, where degradation of 54.0% was observed. researchgate.netdntb.gov.ua Furthermore, these nanoparticles have exhibited inhibitory effects on the growth of selected plant pathogenic fungi and human pathogenic bacteria. researchgate.neteurjchem.com

Table 1: Synthesis of TiO₂ Nanoparticles from Titanium(IV)-Schiff Base Precursors

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Titanium(IV) complex of a dibasic tetradentate Schiff base (TiOL) | researchgate.netdntb.gov.ua |

| Synthesis Method | Direct calcination of the precursor | researchgate.neteurjchem.com |

| Calcination Temperature | 500 °C | researchgate.neteurjchem.com |

| Calcination Time | 3 hours | researchgate.neteurjchem.com |

| Characterization Tools | FT-IR, XRD, EDS, SEM | researchgate.net |

| Demonstrated Application | Catalytic degradation of organic dyes (Mordent brown 48) | researchgate.netdntb.gov.ua |

Synthesis of Mesoporous TiO₂ Materials from Titanium Alkoxide Precursors

Mesoporous titanium dioxide materials are of significant interest due to their high surface area, which is advantageous for applications in photocatalysis and energy. ajol.infonih.gov A common route to these materials is the sol-gel process, which involves the hydrolysis and condensation of titanium alkoxide precursors, such as titanium isopropoxide or titanium tetrabutoxide. thescipub.comencyclopedia.pub The key to forming a mesoporous structure is the use of a template, or structure-directing agent (SDA), during the synthesis. nih.gov

Two primary templating strategies are employed:

Hard Templating: This method, also known as nanocasting, utilizes a pre-synthesized mesoporous material as a scaffold. For example, mesoporous silica KIT-6 has been used as a hard template to synthesize crystalline anatase TiO₂. rsc.org The titanium alkoxide precursor infiltrates the pores of the template, and after conversion to TiO₂, the silica template is removed, typically by etching with a sodium hydroxide solution. rsc.org This technique can yield materials with high surface areas, reported as high as 207 m²/g, which show enhanced photocatalytic activity for hydrogen evolution compared to bulk anatase TiO₂. rsc.org

Soft Templating: This approach uses self-assembling molecules, such as surfactants, to create the porous structure. nih.gov Both ionic surfactants, like cetyltrimethylammonium bromide (CTAB), and non-ionic block copolymers, like Pluronic P123, are used. nih.govthescipub.com The synthesis is often performed under acidic conditions to control the hydrolysis and condensation rate of the titanium precursor. thescipub.com The final mesoporous material is obtained after calcination to remove the organic surfactant template. nih.gov The properties of the resulting TiO₂, such as pore size and surface area, can be tuned by adjusting parameters like the template-to-titanium precursor molar ratio and the pH of the solution. ajol.infothescipub.com

Table 2: Comparison of Templating Methods for Mesoporous TiO₂ Synthesis

| Parameter | Hard Templating (Nanocasting) | Soft Templating (Surfactant-Directed) | Reference |

|---|---|---|---|

| Template Example | Mesoporous silica (KIT-6) | Cetyltrimethylammonium bromide (CTAB), Pluronic P123 | nih.govthescipub.comrsc.org |

| Precursor Example | Titanium alkoxide | Titanium isopropoxide, Titanium tetrabutoxide | thescipub.comrsc.org |

| Key Process Step | Infiltration of precursor into template pores | Co-assembly of precursor with surfactant micelles | nih.govrsc.org |

| Template Removal | Etching (e.g., with NaOH) | Calcination | nih.govrsc.org |

| Resulting Structure | Crystalline anatase TiO₂ | Mesoporous anatase/rutile mixture | thescipub.comrsc.org |

| Reported Surface Area | Up to 207 m²/g | Up to 310 m²/g | ajol.inforsc.org |

Formation of Titanium Carbide from Phenol Resin Encapsulated Precursors

Titanium carbide (TiC) is an advanced engineering ceramic known for its high melting point, hardness, and chemical stability. researchgate.net A novel process for synthesizing high-purity, submicrometer TiC powders involves the carbothermic reduction of titanium dioxide that has been encapsulated in a phenolic resin. researchgate.netspringerprofessional.de This method utilizes the phenolic resin as an in-situ carbon source. mdpi.com

The synthesis process begins by coating TiO₂ powders with a phenolic resin shell to create the precursor. researchgate.net These precursor powders are then roasted at high temperatures, typically ranging from 1373 K to 1873 K (1100 to 1600 °C), in an inert atmosphere like flowing argon. researchgate.netmdpi.com During heating, the phenolic resin decomposes completely below 1200 K to form pyrolytic carbon with high activity. researchgate.netspringerprofessional.de This carbon is evenly deposited on the surface of the TiO₂ particles, ensuring close contact for the subsequent reduction reaction. researchgate.net

As the temperature increases, the carbothermic reduction proceeds through several intermediate titanium oxide and oxycarbide phases (e.g., γ-Ti₃O₅, λ-Ti₃O₅, Ti₂O₃, and TiCₓOᵧ) before the final formation of TiC. researchgate.netspringerprofessional.de Research has shown that TiC powders with a lattice parameter of 4.311 Å and a particle size of about 0.4 μm can be synthesized at 1873 K when the molar ratio of titanium dioxide to phenolic resin is optimized (e.g., 1:0.6). researchgate.netspringerprofessional.de

Table 3: Synthesis of Titanium Carbide via Phenolic Resin Encapsulation

| Parameter | Description | Reference |

|---|---|---|

| Titanium Source | Titanium dioxide (TiO₂) | researchgate.netmdpi.com |

| Carbon Source | Phenolic resin (decomposes to pyrolytic carbon) | researchgate.netmdpi.com |

| Precursor Structure | TiO₂ particles encapsulated in a phenolic resin shell | researchgate.net |

| Reaction Type | Carbothermic reduction | researchgate.netacapublishing.com |

| Roasting Temperature | 1373 K to 1873 K (1100 to 1600 °C) | researchgate.netspringerprofessional.de |

| Atmosphere | Flowing Argon (Ar) | researchgate.netspringerprofessional.de |

| Intermediate Phases | γ-Ti₃O₅, λ-Ti₃O₅, Ti₂O₃, TiCₓOᵧ | researchgate.netspringerprofessional.de |

| Final Product | Submicrometer Titanium Carbide (TiC) powder | researchgate.net |

Structural Characterization and Coordination Chemistry of Titanium Phenolate Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods offer invaluable insights into the electronic and molecular structure of titanium phenolate (B1203915) complexes in both solution and the solid state.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the ligand environment in titanium phenolate complexes. The chemical shifts of the aromatic protons and carbons of the phenolate ligands provide information about the coordination to the titanium center.

In studies of monomeric titanium complexes with chelating bis(phenolate) ligands, ¹H and ¹³C NMR have been used to thoroughly characterize the resulting compounds. tandfonline.com For instance, the ¹H NMR spectrum of a titanium complex with a 2-t-butylphenolate derivative displayed resonances corresponding to the aromatic and methyl protons, confirming the incorporation of the phenolate into the product. cdnsciencepub.com Homonuclear decoupling experiments were utilized to assign the coupling constants, and Nuclear Overhauser Effect (NOE) enhancements confirmed the spatial proximity of certain protons, which is consistent with conformations of the ring substituents that are symmetric about the titanium atom. cdnsciencepub.com

Similarly, the ¹H NMR spectrum of a 2,3,5,6-tetramethylphenol (B1581253) derivative showed the expected singlet for the aromatic proton and two singlets for the ortho and meta methyl groups. cdnsciencepub.com The ¹H NMR spectrum of a bimetallic titanium complex supported by a tetraphenolate ligand showed a highly upfield signal at -81.42 ppm, attributed to the two benzylic protons of the ligand pointing towards the cavity between the two uranium cations, indicating a significant paramagnetic shift due to their proximity to the metal centers. escholarship.org

Table 1: Representative ¹H and ¹³C NMR Data for Selected Titanium Phenolate Complexes

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Ti(OAr')₄ (Ar' = C₆H₄(2-t-Bu)) | d₆-benzene | 7.40-6.80 (m, aromatic), 1.49 (s, 9H, t-Bu) | 127.09, 123.31, 123.21, 35.03, 30.33 | cdnsciencepub.com |

| Ti(OAr')₄ (Ar' = C₆H(2,3,5,6-Me)₄) | d₆-benzene | 6.60 (s, 1H, aromatic), 2.35 (s, 6H, Me), 2.05 (s, 6H, Me) | 134.15, 128.52, 125.77, 122.82, 19.95, 13.31 | cdnsciencepub.com |

| [Ti(tBu₂O₂NN')Cl]₂(μ-O) | CDCl₃ | 7.35 (d), 7.05 (d), 3.85 (t), 3.05 (t), 2.85 (s) | Not Reported | rsc.org |

| [Ti(tBu₂O₂NN')(OiPr)₂] | CDCl₃ | 7.30 (d), 7.00 (d), 4.60 (sept), 3.75 (t), 2.95 (t), 2.80 (s), 1.25 (d) | Not Reported | rsc.org |

Note: This table presents a selection of reported NMR data for representative titanium phenolate complexes to illustrate the application of the technique. The specific peak assignments and coupling constants can be found in the cited literature.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the characterization of metal complexes in solution, providing information on their molecular weight and composition.

For example, high-resolution ESI-MS studies of a tetranuclear titanium oxo-cluster with hydroxamate and phenoxy ligands in methanol (B129727) revealed isotopic distribution patterns that were attributed to the tetranuclear clusters containing the {Ti₄(μ-O)₂} core. nih.gov The partial fragmentation observed during ESI-MS analysis can also offer insights into the stability of different fragments of the complex in solution. nih.gov In the study of C₃-symmetric Ti(IV) amino triphenolate complexes, ESI-MS was used to characterize the catalysts and their intermediate Ti(IV)-peroxo complexes in solution. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the ligands and the metal-ligand bonds in titanium phenolate complexes. The disappearance of the broad O-H stretching band of the free phenol (B47542) and the appearance of a new Ti-O stretching vibration are key indicators of complex formation.

The FTIR spectrum of a phenoxy-amine proligand shows hydroxyl group stretching vibrations around 3327 cm⁻¹ and 3520 cm⁻¹. semanticscholar.org Upon complexation with titanium, these bands are absent, confirming the deprotonation of the –OH groups and the formation of Ti-O bonds. semanticscholar.org New bands in the 650–450 cm⁻¹ region can be attributed to M–O and M←N vibrations. semanticscholar.org For titanium complexes with isopropoxy groups, new bands in the region of 994–1038 cm⁻¹ can be assigned to the ν(C-O) of the isopropoxy group. semanticscholar.org

In the case of a tetranuclear titanium oxo-cluster, the solid-state IR spectrum showed an intense band at approximately 800 cm⁻¹, which was absent in the spectrum of the free ligand and was attributed to the high-energy ν(Ti₂–μ-O) stretching mode. nih.gov The ν(C=O) in this complex was red-shifted by about 10 cm⁻¹, while the ν(N-O) was blue-shifted by about 20 cm⁻¹ compared to the free ligand, indicating coordination to the titanium center. nih.gov

Table 2: Key FTIR Vibrational Frequencies for Titanium Phenolate Complexes

| Complex/Ligand | ν(O-H) (cm⁻¹) | ν(Ti-O) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| Phenoxy-amine proligand | 3327, 3520 | - | - | semanticscholar.org |

| Ti-L3 (phenoxy-amine complex) | Absent | 650-450 | 994-1038 (ν(C-O) of isopropoxy) | semanticscholar.org |

| TiCl₄(2,4-di-tert-butylphenol)₃ | Absent | Not specified | Not specified | researchgate.net |

| [TiIV₄(μ-O)₂(HOCH₃)₄(μ-Hdihybe)₄(Hdihybe)₄]Cl₄ | Not specified | ~800 (ν(Ti₂–μ-O)) | Red-shifted ν(C=O), Blue-shifted ν(N-O) | nih.gov |

This table highlights characteristic FTIR bands that are indicative of the formation and structure of titanium phenolate complexes.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the titanium phenolate complexes, particularly the ligand-to-metal charge transfer (LMCT) bands.

Bimetallic Ti(IV) amine bis(phenolate) complexes, which are soluble in organic solvents, absorb light in the visible region of the spectrum. researchgate.netnih.gov Computational studies have been used to determine the nature of the LMCT states and the singlet-triplet gaps for these complexes, and the calculated trends in the UV-Vis absorption spectra showed good agreement with experimental results. nih.gov The formation of surface complexes between adsorbed phenol molecules and terminal titanium atoms can induce visible light activity. mdpi.comsemanticscholar.org The UV-Vis spectra of certain bis(phenolato) amine titanium(IV) complexes show a ligand-to-titanium charge transfer band around 330 nm in cell growth medium. nih.gov The stability of these complexes in aqueous media can be monitored over time by observing changes in their UV-Vis spectra. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Crystallographic Analysis and Solid-State Structures

The solid-state structure of Ti(iso)Cl₂, where 'iso' is the dianion of 2,2′-ethylidenebis(4,6-di-tert-butylphenol), was determined by single-crystal X-ray diffraction to be monomeric with an approximately tetrahedral geometry around the titanium ion. tandfonline.com The molecular structures of several titanium complexes bearing a tridentate bis-phenolate-N-heterocyclic carbene ligand have also been determined by X-ray crystallographic studies, confirming the effective coordination of the pincer ligand to the titanium center. acs.org

In a study of tetrakis(aryloxo)titanium compounds, the X-ray crystallographic study of Ti(OC₆H₄(2-t-Bu))₄ revealed that the molecule crystallizes in the tetragonal space group P4₂₁c, with the titanium center occupying a site of ₄ symmetry. cdnsciencepub.com The geometry of the titanium coordination sphere in this complex is best described as pseudo-tetrahedral. cdnsciencepub.com Similarly, the compound Ti(OC₆H(2,3,5,6-Me)₄)₄ crystallizes in the orthorhombic space group Pbcn. cdnsciencepub.com

A series of titanium catecholates were synthesized and characterized by single-crystal X-ray diffraction, revealing that they are all dimers in the solid state with a catechol ligand bridging two titanium centers. nih.gov These complexes also contain a coordinated 2-propanol ligand on each titanium atom, resulting in pseudo-octahedral metal centers. nih.gov

Table 3: Selected Crystallographic Data for Titanium Phenolate Complexes

| Compound | Crystal System | Space Group | Ti Coordination Geometry | Key Structural Features | Reference |

| Ti(iso)Cl₂ | Not specified | Not specified | Approximately tetrahedral | Monomeric | tandfonline.com |

| [tBu(OCO)]TiCl₂(THF) | Not specified | Not specified | Not specified | Effective coordination of the pincer ligand | acs.org |

| Ti(OC₆H₄(2-t-Bu))₄ | Tetragonal | P4₂₁c | Pseudo-tetrahedral | Ti on a site of ₄ symmetry | cdnsciencepub.com |

| Ti(OC₆H(2,3,5,6-Me)₄)₄ | Orthorhombic | Pbcn | Pseudo-tetrahedral | Not specified | cdnsciencepub.com |

| Titanium Catecholate Dimer | Not specified | Not specified | Pseudo-octahedral | Dimeric with bridging catechol; coordinated 2-propanol | nih.gov |

This table provides a summary of crystallographic data for several representative titanium phenolate complexes, illustrating the diversity of their solid-state structures.

Analysis of Coordination Geometries (e.g., Tetrahedral, Octahedral, Pentacoordinate)

Tetrahedral Geometry: In complexes with bulky bidentate diphenolate ligands, a tetrahedral geometry around the titanium ion is often observed. For instance, the complex Ti(iso)Cl₂, where 'iso' is the dianion of 2,2′-ethylidenebis(4,6-di-tert-butylphenol), adopts a monomeric, approximately tetrahedral geometry. tandfonline.com This arrangement minimizes steric hindrance between the bulky ligands. Another example is the 4-coordinate (TPO)Ti(NMe₂)₂ complex, which displays a tetrahedral geometry (τ₄ = 0.91). nih.gov

Pentacoordinate Geometry: Pentacoordinate geometries, such as trigonal bipyramidal or square pyramidal, are also prevalent. Increased steric bulk on the phenolate ligands can favor the formation of pentacoordinate complexes. nih.govacs.org For example, a 5-coordinate Ti(IV) complex with a distorted trigonal bipyramidal geometry (τ₅ = 0.74) has been characterized. nih.gov The molecular structure of TriOTiOiPr₂ also reveals a five-coordinate titanium center. researchgate.net

Other Geometries: In some instances, more unusual geometries like a seesaw geometry can be observed. The complex (TPO)₂Ti, where the titanium atom is "sandwiched" by the central arenes of two TPO ligands, exhibits a seesaw geometry at the titanium center (τ₄ = 0.83). nih.gov

The following table summarizes the coordination geometries observed in selected titanium phenolate complexes.

| Complex | Ligand Type | Coordination Number | Geometry | Reference |

| Ti(iso)Cl₂ | Bidentate Diphenolate | 4 | Tetrahedral | tandfonline.com |

| (TPO)Ti(NMe₂)₂ | Tridentate Terphenoxide | 4 | Tetrahedral | nih.gov |

| Amine Bis(phenolate) Ti Complexes | Tridentate/Tetradentate | 6 | Octahedral | nih.govacs.org |

| Guanidine-phenolate Ti Complexes | Bidentate | 6 | Distorted Octahedral | rsc.org |

| (TPO)₂Ti | Tridentate Terphenoxide | 4 | Seesaw | nih.gov |

| Ti(IV) Complex with Terphenoxide | Tridentate Terphenoxide | 5 | Trigonal Bipyramidal | nih.gov |

Characterization of Oligomeric and Polymeric Architectures (e.g., Dinuclear, Tetranuclear Oxo-Clusters, Oxo-Bridged Dimers)

Titanium phenolate complexes are not restricted to mononuclear species and frequently form oligomeric and polymeric structures, often involving oxo or alkoxo bridges.

Dinuclear Complexes: Dimeric structures are commonly encountered. These can be formed through bridging phenolate, alkoxide, or chloride ligands. For instance, a chloride-bridged Ti(III) dimer has been proposed to form from the heating of [TiCl(tBu₂O₂NN′)(NCCH₃)]. capes.gov.br The reaction of H₂(tBu₂O₂NN′) with titanium tetra(isopropoxide) can quantitatively yield the alkoxidotitanium dimer [Ti(tBu₂O₂NN′)(OⁱPr)]₂(μ-O). rsc.org Furthermore, [OSSO]-type bis(phenolato) ligands can form bridged dinuclear diamido titanium(IV) complexes. acs.org

Tetranuclear Oxo-Clusters: More complex tetranuclear oxo-clusters of titanium(IV) have been synthesized and structurally characterized. These clusters often feature a {Ti₄(μ-O)₂} core. nih.gov The reaction of N,2-dihydroxybenzamide with TiCl₄ can yield a tetranuclear titanium oxo-cluster with the formula [Tiᴵⱽ₄(μ-O)₂(HOCH₃)₄(μ-Hdihybe)₄(Hdihybe)₄]Cl₄. mdpi.com The formation of these clusters can be influenced by the presence of other ligands, such as carboxylates or phosphonates, which stabilize the cluster core. nih.govrsc.org

Oxo-Bridged Dimers: The formation of μ-oxo-bridged dimers is a common feature in the chemistry of titanium phenolate complexes, often arising from hydrolysis reactions. The complex [Ti(tBu₂O₂NN′)Cl]₂(μ-O) is a well-characterized example of an oxo-bridged dimer. rsc.org The hydrolysis of the monomeric complex [Ti(tBu₂O₂NN′)(OⁱPr)₂] proceeds through the formation of [Ti(tBu₂O₂NN′)(OH)]₂(μ-O). rsc.org The Ti-O-Ti linkage in these dimers can be linear or bent, influencing the magnetic and electronic properties of the complex.

Polymeric Architectures: While discrete oligomers are more common, polymeric structures with a ⋯Ti–O–Ti–O⋯ backbone can also be formed. In these structures, the titanium coordination octahedra share corners through μ₂-O atoms. tuwien.at

The table below provides examples of oligomeric titanium phenolate architectures.

| Complex | Architecture | Bridging Ligands | Key Structural Feature | Reference |

| [Ti(tBu₂O₂NN′)(OⁱPr)]₂(μ-O) | Oxo-bridged Dimer | Oxo, Alkoxide | Dinuclear | rsc.org |

| [TiCl(tBu₂O₂NN′)(NCCH₃)] on heating | Chloride-bridged Dimer | Chloride | Dinuclear Ti(III) | capes.gov.br |

| [Tiᴵⱽ₄(μ-O)₂(HOCH₃)₄(μ-Hdihybe)₄(Hdihybe)₄]Cl₄ | Tetranuclear Oxo-Cluster | Oxo, Phenolate | {Ti₄(μ-O)₂} core | nih.govmdpi.com |

| [Ti(tBu₂O₂NN′)Cl]₂(μ-O) | Oxo-bridged Dimer | Oxo | Dinuclear | rsc.org |

Fluxional Behavior and Dynamic Processes in Solution

Many titanium phenolate complexes exhibit fluxional behavior in solution, where different parts of the molecule undergo rapid exchange on the NMR timescale. This dynamic behavior is often studied using variable-temperature (VT) NMR spectroscopy.

Fluxional processes can involve the rotation around metal-ligand bonds or the inversion of chelate ring conformations. For instance, a tantalum complex with a bis(thiophenolate)pyridine ligand, which is analogous to phenolate systems, shows fluxionality due to rotation about the Ta-N(amide) bonds. caltech.edu The observation of separate signals for diastereotopic protons at low temperatures that coalesce at higher temperatures is a hallmark of such dynamic processes. caltech.edu

In some cases, the fluxional behavior is influenced by the steric crowding around the metal center. sci-hub.se The activation parameters for these processes, such as the Gibbs free energy of activation (ΔG‡), can be determined through lineshape analysis of the VT-NMR spectra. caltech.edu For example, the ¹H NMR spectra of certain titanium complexes with salicylbenzoxazole ligands reveal fluxional behavior at room temperature, and the activation parameters have been determined. acs.org A titanium complex with a triphenolate ligand was found to be fluxional in solution at room temperature, while the analogous zirconium and hafnium complexes were configurationally stable. researchgate.net

Coordination Environment and Ligand Effects

The structure and reactivity of titanium phenolate complexes are intricately linked to the nature of the ligands coordinated to the titanium center. The chelate effect, steric bulk, electronic properties, and the trans influence of bridging ligands all play crucial roles in determining the final architecture.

Chelate Effect and Ligand Denticity

The chelate effect, which describes the enhanced stability of complexes containing multidentate ligands compared to those with monodentate ligands, is a dominant factor in the chemistry of titanium phenolates. The use of bidentate, tridentate, and tetradentate phenolate ligands is widespread. mdpi.comexpresspolymlett.com

Bidentate Ligands: Simple bidentate phenolate ligands can form stable chelate rings with the titanium center. tandfonline.com Guanidine-phenolate ligands, for example, bind to the metal in a bidentate fashion. rsc.org

Tridentate and Tetradentate Ligands: Increasing the denticity of the ligand generally leads to more stable and rigid complexes. Amine bis(phenolate) ligands, which can be tridentate ([ONO]) or tetradentate ([ONNO]), have been extensively studied. nih.govacs.org The additional donor atoms in these ligands can significantly influence the coordination geometry and reactivity of the resulting complexes. For example, tridentate amine triphenolate ligands can form C₃-symmetrical mononuclear complexes. researchgate.net The chelate effect exerted by extra donor coordination on diphenolate ligands has been found to enhance their catalytic performance. expresspolymlett.com

Influence of Steric Bulk and Electronic Properties of Ligands

The steric and electronic properties of the substituents on the phenolate rings have a profound impact on the structure and reactivity of titanium phenolate complexes.

Steric Bulk: The size of the substituents on the phenolate ligand can dictate the coordination number and geometry of the complex. For instance, with amine bis(phenolate) ligands, less sterically demanding ligands tend to form octahedral bis(homoleptic) complexes, whereas increased steric bulk favors the formation of pentacoordinate bis(isopropoxide) complexes. nih.govacs.org Bulky aryl groups in diphenolate ligands have been shown to decrease the rate of polymerization reactions, highlighting the role of steric hindrance in catalytic applications. expresspolymlett.com

Electronic Properties: The electronic nature of the substituents on the phenolate ring can modulate the electron density at the titanium center, thereby influencing its reactivity. Electron-withdrawing or electron-donating groups can affect the Lewis acidity of the titanium center and the strength of the Ti-O bonds. The electron-donating ability of the ligand can be modulated by modifying its scaffold, which in turn affects the catalytic performance of the corresponding metal complex. rsc.org However, in some systems, the electronic effect of substituents on the phenolate was found to play a less significant role in polymerization behavior compared to steric effects. rsc.org

The following table illustrates the influence of ligand properties on complex formation.

| Ligand Property | Effect | Example | Reference |

| Increased Steric Bulk | Favors lower coordination numbers (e.g., pentacoordinate over octahedral). | Amine bis(phenolate) ligands with bulky substituents form pentacoordinate complexes. | nih.govacs.org |

| Decreased Steric Bulk | Allows for higher coordination numbers (e.g., octahedral). | Less sterically demanding amine bis(phenolate) ligands form octahedral complexes. | nih.govacs.org |

| Increased Ligand Denticity | Enhances complex stability through the chelate effect. | Tridentate and tetradentate amine bis(phenolate) ligands form stable complexes. | nih.govacs.org |

| Electronic Effects | Modulates the electron density at the metal center, influencing reactivity. | The electron-donating ability of guanidine-phenolate ligands can be tuned by modifying the NHC scaffold. | rsc.org |

Analysis of Ligand Coordination Modes (e.g., O,N, ONNO, ONO)

The coordination chemistry of titanium (IV) with phenolate ligands is rich and varied, extending beyond simple monodentate phenoxides to encompass a wide range of polydentate ligands that incorporate additional donor atoms such as nitrogen. The specific coordination mode—referring to the way the ligand atoms bind to the central titanium atom—is highly dependent on the ligand's structure, including its denticity and steric profile. Common coordination motifs include [ONO], [ONNO], and [ONON], which significantly influence the resulting complex's geometry, stability, and reactivity. nih.govacs.orgresearchgate.net

[ONO] Tridentate Ligands: Amine bis(phenolate) ligands with a tridentate [ONO] donor set typically feature two phenolate oxygens and one central amine nitrogen that bind to the titanium center. researchgate.net When these ligands react with titanium precursors like titanium tetra(isopropoxide), the steric bulk on the ligand plays a critical role in determining the final structure. nih.govacs.org Less sterically demanding [ONO] ligands tend to form octahedral, bis(homoleptic) complexes of the type L₂Ti, where two tridentate ligands coordinate to a single titanium atom. researchgate.netnih.gov Conversely, increased steric hindrance prevents the binding of a second bulky ligand, leading to the formation of pentacoordinate complexes, such as LTi(OR)₂, where the remaining coordination sites are occupied by smaller, labile ligands like isopropoxides. nih.govacs.org These pentacoordinate complexes can serve as precursors for synthesizing bis(heteroleptic) complexes by reacting with other ligand types. nih.gov The structures of L₂Ti complexes with [ONO] ligands often feature an octahedral metal center with the two ligands arranged in a C₂-symmetric fashion. researchgate.net

[ONNO] and [ONON] Tetradentate Ligands: Tetradentate "salan"-type ligands, which feature an [ONNO] or [ONON] donor set, are designed to wrap around the titanium center, creating highly stable octahedral complexes. nih.gov

[ONNO] Ligands: These ligands typically consist of a diamine backbone connecting two phenolate moieties. Upon reaction with Ti(IV) precursors, they generally form LTiX₂-type complexes where the tetradentate ligand occupies four coordination sites, leaving two positions for labile ligands (e.g., alkoxides or chlorides). nih.govacs.org The geometry of these complexes is often a slightly distorted octahedron. A key feature is that the sidearm nitrogen donors bind to the metal, forcing a cis-configuration between the two labile groups, a structural element that is significant in catalysis. acs.org Steric effects in [ONNO] ligands with a pendant amine donor are less influential on the complex type; they consistently form octahedral bis(isopropoxide) complexes regardless of the steric bulk around the metal. nih.govacs.org

[ONON] Ligands: These ligands also generally bind to Ti(IV) through all four donor atoms to form LTiX₂-type complexes. nih.gov However, in some cases, particularly with [ONON] ligands featuring a dangling amine donor on a side arm, the bond to the side arm nitrogen can be weaker. researchgate.netnih.gov Under certain conditions, such as heating, the entropic drive can favor the formation of an L₂Ti-type complex where two [ONON] ligands bind in a tridentate [ONO] fashion, leaving the dangling side amine uncoordinated. nih.gov

Stability Studies

The stability of titanium phenolate complexes is a critical factor determining their utility, particularly in applications like catalysis and materials science. Stability is typically assessed in terms of thermal robustness, resistance to hydrolysis, and behavior in solution.

Thermal Stability of Titanium Phenolate Complexes

Titanium phenolate complexes, especially those derived from bulky or chelating ligands, can exhibit significant thermal stability. This robustness is often attributed to factors like strong titanium-ligand bonds and protective steric bulk that shields the metallic center.

Research has shown that certain phenoxyimine titanium complexes possess good thermal stabilities, making them suitable for high-temperature ethylene (B1197577) polymerization, with some catalysts remaining active at temperatures ranging from 70°C to 190°C. mdpi.com The stability in these systems can be enhanced by intramolecular π-π stacking interactions between the ligand's aromatic components. mdpi.com Similarly, fluorinated salalen titanium(IV) complexes have demonstrated exceptional thermal stability, yielding high molecular weight polyethylene (B3416737) at polymerization temperatures between 30°C and 50°C. rsc.org At higher temperatures (70-120°C), these complexes may undergo thermally-driven isomerization rather than decomposition. rsc.org

In other studies, titanium(IV) catalysts based on amino-tris(phenolate) ligands were found to be stable up to 120°C, with no degradation observed by ¹H NMR spectroscopy over 24 hours. acs.org The incorporation of titanium into phenol-formaldehyde resins has also been shown to enhance thermal properties, increasing the temperature of the maximum decomposition rate by 43°C and the charring yield by 11% compared to the unmodified resin. researchgate.net

| Complex/System Type | Observed Stability/Decomposition Metric | Temperature Range | Reference |

|---|---|---|---|

| Phenoxyimine Ti Complexes | Good catalytic activity, indicating stability | 70-190 °C | mdpi.com |

| Fluorinated Salalen Ti(IV) Complex | Exhibited exceptional thermal stability | Up to 120 °C | rsc.org |

| Amino-tris(phenolate) Ti(IV) Complex | No observable change in ¹H NMR spectrum after 24h | 80-120 °C | acs.org |

| Titanium-modified Phenolic Resin (Ti-PF) | Maximum decomposition rate temperature increased by 43 °C vs. unmodified resin | N/A | researchgate.net |

Hydrolytic Stability of Titanium Phenolate Complexes

Hydrolytic stability is a crucial parameter, as many titanium complexes are sensitive to moisture, which can lead to decomposition and the formation of inactive titanium oxides. The ligand architecture plays a paramount role in protecting the Ti(IV) center from hydrolysis.

Generally, titanium phenolate complexes are susceptible to hydrolysis, but the rate can be finely tuned by modifying the electronic and steric properties of the phenolate ligand. acs.org For instance, in a series of diaminobis(phenolato) titanium complexes, substitutions on the aromatic rings significantly impacted stability. Halogenation was found to be particularly effective at enhancing hydrolytic stability. A brominated derivative exhibited a half-life (t₁/₂) for ligand hydrolysis of 17 ± 1 days in 10% D₂O at room temperature. nih.gov This was a marked improvement over related chlorinated (t₁/₂ = 56 ± 5 hours) and methylated (t₁/₂ = 22 ± 6 hours) derivatives. nih.gov A newer series of phenolato Ti(IV) hexacoordinate complexes all showed high hydrolytic stability, with t₁/₂ values for ligand hydrolysis exceeding 8 days. nih.gov

Conversely, some complexes are designed for lability or are inherently unstable in the presence of water. ¹H NMR studies on certain tripodal diamine bis(phenolate) titanium complexes confirmed the rapid decomposition of a dichloride species ([Ti(tBu₂O₂NN′)Cl₂]) in the presence of D₂O. rsc.orgresearchgate.net The corresponding bis(isopropoxide) complex was more stable, with slower hydrolysis proceeding through a characterized dimeric oxo-bridged intermediate. rsc.orgresearchgate.net The hydrolytic stability of asymmetrically substituted complexes has been observed to be intermediate between their respective symmetrical analogues, suggesting an additive influence of the ligand substituents. acs.org

| Complex/Ligand Type | Substitution | Half-life (t₁/₂) for Ligand Hydrolysis | Conditions | Reference |

|---|---|---|---|---|

| Diaminobis(phenolato) | ortho-Brominated | 17 ± 1 days | 10% D₂O in DMSO-d₆, RT | nih.gov |

| Diaminobis(phenolato) | ortho-Chlorinated | 56 ± 5 hours | 10% D₂O in DMSO-d₆, RT | nih.gov |

| Diaminobis(phenolato) | ortho-Methylated | 22 ± 6 hours | 10% D₂O in DMSO-d₆, RT | nih.gov |

| Diaminobis(phenolato)-bis(alkoxo) | Various halogen/alkoxo | > 8 days | ¹H NMR and HR-MS | nih.gov |

| Tripodal diamine bis(phenolate) dichloride | tBu groups | Fast decomposition | ¹H NMR with D₂O | rsc.orgresearchgate.net |

| Tripodal diamine bis(phenolate) bis(isopropoxide) | tBu groups | Slower hydrolysis than dichloride | ¹H NMR with D₂O | rsc.orgresearchgate.net |

Solution Stability and Aggregation Behavior

The stability of titanium phenolate complexes in solution is intrinsically linked to their hydrolytic stability and their tendency to aggregate. In non-aqueous, non-coordinating solvents, many monomeric complexes are stable. researchgate.netacs.org However, in the presence of water or protic solvents, or upon standing for long periods, aggregation can occur, often initiated by hydrolysis.

Hydrolysis can lead to the formation of more complex, polynuclear oxo-bridged species. For example, the controlled hydrolysis of a monomeric bis(isopropoxide) titanium complex leads to the formation of a stable dimeric species, [Ti(tBu₂O₂NN′)(OH)]₂(μ-O). rsc.orgresearchgate.net In some cases, the hydrolysis products are described as polynuclear species that may be the actual active catalysts in certain reactions. acs.org The reaction of terminal imidotitanium phenolate complexes with CO₂ yields a dimeric μ-oxo dimer, Ti₂(O₂tBuNN′)₂(μ-O)₂, demonstrating a pathway to aggregation. acs.org

The aggregation behavior of titanium-based materials is also heavily influenced by environmental factors such as pH and the ionic strength of the solution. conicet.gov.ar While much of the detailed aggregation kinetics research has focused on titanium dioxide (TiO₂) nanoparticles, the principles are relevant. For TiO₂ nanoparticles, aggregation is minimal at pH values far from the point of zero charge but increases significantly near it. conicet.gov.ar The presence of electrolytes, particularly divalent cations, can promote aggregation by compressing the electrical double layer around the particles. researchgate.netcore.ac.uk Conversely, certain polymers, such as carboxymethyl β-cyclodextrin, can act as stabilizers, preventing the aggregation and precipitation of nano-TiO₂ in the presence of salts by adsorbing onto the particle surface. beilstein-journals.org This suggests that the solution stability of molecular titanium phenolate complexes could be similarly influenced by solvent, pH, and additives.

Catalytic Applications of Titanium Phenolate Complexes

Polymerization Catalysis

Titanium complexes featuring phenolate (B1203915) ligands are particularly active in ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions, serving as efficient initiators for the synthesis of biodegradable polyesters and polycarbonates.

The ring-opening polymerization of cyclic esters is a primary method for producing biodegradable aliphatic polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA). expresspolymlett.com Titanium complexes with phenolate-based ligands, including bis(phenolate), tris(phenolate), and multidentate amino-phenolate ligands, have been extensively studied as catalysts for these reactions. expresspolymlett.comrsc.org The mechanism generally proceeds via a coordination-insertion pathway, where the cyclic ester coordinates to the Lewis acidic titanium center before the ester bond is cleaved and inserted into the titanium-alkoxide bond, propagating the polymer chain. nih.govresearchgate.net

Titanium phenolate complexes are effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL) to produce poly(ε-caprolactone) (PCL), a widely used biodegradable polyester. expresspolymlett.com The catalytic activity can be influenced by the specific structure of the phenolate ligand and the nature of the other groups attached to the titanium center. For instance, titanium complexes with 2-(arylideneamino)phenolate ligands have shown higher catalytic activity compared to those with 2-((arylimino)methyl)phenolate ligands. rsc.org A study highlighted that a titanium complex bearing a tridentate bis(phenolate)-amine ligand with a lower coordination number and less steric hindrance acted as a more active and controlled initiator for ε-CL polymerization. nih.gov

Kinetic studies of ε-CL polymerization using a titanium complex with a phenoxy-amine ligand demonstrated a linear relationship between ln([ε-CL]₀/[ε-CL]t) and reaction time, indicating first-order kinetics with respect to the monomer. nih.gov The resulting PCL chains are typically terminated with an ester group on one end and a hydroxyl group on the other, consistent with the coordination-insertion mechanism. nih.gov

Table 1: Polymerization of ε-Caprolactone (ε-CL) Catalyzed by Selected Titanium Phenolate Complexes

| Catalyst/Complex Type | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Polymer Mn (g/mol) | PDI (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| Ti complex with 2-(arylideneamino)phenolate | 100:1 | 60 | 9 | 86 | - | - | rsc.org |

| Ti complex with 2-((arylimino)methyl)phenolate | 100:1 | 60 | 118 | 88 | - | - | rsc.org |

| Ti-diphenolate complex (H-Ti) | 100:1 | 50 | 2 | - | - | - | expresspolymlett.com |

| Ti-L² (phenoxy-amine ligand) | 600:1 | 110 | 0.22 | 46.5 | 13,500 | - | nih.gov |

| Ti-L² (phenoxy-amine ligand) | 600:1 | 100 | 0.22 | 39.5 | 10,800 | - | nih.gov |

| Ti-L³ (phenoxy-amine ligand) | 600:1 | 100 | - | - | Linear increase with conversion | - | nih.gov |

| Bulky Ti bis(phenolate) (complex 43) | 100:1 | 25 | 5 | 100 | 6,500 | 1.15 | acs.org |

This table presents a selection of research findings and is not exhaustive.

Titanium phenolate complexes are also highly efficient catalysts for the ROP of lactide (LA), including both racemic lactide (rac-LA) and L-lactide (L-LA), to produce polylactide (PLA). rsc.orgnih.gov The properties of the resulting PLA, such as molecular weight and stereochemistry, can be controlled by the design of the titanium catalyst. For example, titanium complexes supported by multidentate amino-bis(phenolate) ligands have demonstrated exceptionally high activity for the polymerization of both L-LA and rac-LA, even at very high monomer-to-catalyst ratios. rsc.org These polymerizations can proceed smoothly in the melt state, which is relevant for industrial applications. rsc.org

The catalytic activity is influenced by ligand electronics; electron-withdrawing substituents on the phenolate ligands can increase the catalyst's activity. nih.gov In the case of heterobimetallic titanium-alkali metal complexes, the presence of the second metal enhances the catalytic activity compared to the monometallic titanium initiator. acs.org Kinetic studies have shown that the polymerization rate can be first-order with respect to both the monomer and the catalyst concentrations. acs.org The polymerization of rac-LA with these catalysts typically yields atactic PLA, although some systems can produce isotactically enriched polymers. researchgate.neticp.ac.ru

Table 2: Polymerization of Lactide (LA) Catalyzed by Selected Titanium Phenolate Complexes

| Catalyst/Complex Type | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Polymer Mn (g/mol) | PDI (Đ) | Reference |

|---|---|---|---|---|---|---|---|---|

| Amino-bis(phenolate) Ti complex | L-LA / rac-LA | up to 200,000:1 | Melt State | - | High | up to 86,400 | 1.11–1.58 | rsc.org |

| Ti ONN-(phenolate) alkoxide | rac-LA | - | - | - | Active | - | - | nih.gov |

| Ti-L² (amino-bis(phenolate)) | rac-LA | 100:1 | 130 | 24 | 73 | - | - | hw.ac.uk |

| Ti-Li heterobimetallic bis(phenolate) | L-LA | - | - | - | Enhanced activity | Linear increase with conversion | - | acs.org |

| Tetrametallic Ti cluster (complex 4) | rac-LA | 100:1 | 130 | 24 | 30 | - | - | hw.ac.uk |

This table presents a selection of research findings and is not exhaustive.

A significant advantage of certain titanium phenolate catalyst systems is their ability to facilitate controlled and living polymerizations. A polymerization is considered "living" if chain-transfer and termination reactions are negligible, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (PDI). rsc.org This control is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion. acs.orgacs.org

Titanium complexes with amine bis(phenolate) ligands have been shown to induce living polymerization of α-olefins, producing high molecular weight polymers and enabling the synthesis of block copolymers. rsc.orgcncb.ac.cn In the context of ROP of cyclic esters, titanium ONN-(phenolate) alkoxide catalysts operate via the coordination-insertion mechanism, which is characteristic of controlled polymerizations. nih.govacs.org

Furthermore, some titanium phenolate systems can perform "immortal" ring-opening polymerization (iROP), a process that is living but also involves a rapid and reversible chain transfer reaction with a transfer agent, such as an alcohol. rsc.orgresearchgate.net This allows for the production of a large number of polymer chains from a single catalyst molecule. Zirconium and titanium complexes with multidentate amino-bis(phenolate) ligands have been reported as excellent catalysts for the iROP of lactides, achieving extremely high monomer-to-catalyst ratios. rsc.org

Beyond homopolymerization, titanium phenolate complexes catalyze the ring-opening copolymerization (ROCOP) of epoxides with heterocumulenes like carbon dioxide. This process is a valuable route for carbon capture and utilization, transforming a greenhouse gas into useful polymeric materials.

Titanium(IV) complexes featuring amino-tris(phenolate) ligands, when combined with a co-catalyst such as bis(triphenylphosphine)iminium chloride (PPNCl), are active systems for the ROCOP of cyclohexene (B86901) oxide (CHO) and carbon dioxide (CO₂). acs.orgnih.govresearchgate.net These catalysts demonstrate moderate activity and high selectivity, producing poly(cyclohexene carbonate) (PCHC) with a high percentage of carbonate linkages (>90%). acs.orgnih.govacs.org